molecular formula C26H21N3O3S B2472642 N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 902449-98-3

N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2472642
CAS No.: 902449-98-3
M. Wt: 455.53
InChI Key: IHEZFVKMFFYHNU-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H21N3O3S and its molecular weight is 455.53. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Conformation

Studies on compounds with similar structures, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide and its analogs, have focused on understanding their crystal structures and conformation. These analyses reveal the folded conformation about the methylene C atom of the thioacetamide bridge and intramolecular hydrogen bonding, which stabilizes their structure (Subasri et al., 2016). Such studies are crucial in the design of new compounds with desired properties for pharmaceutical applications.

Antimicrobial Activity

Novel thienopyrimidine linked rhodanine derivatives, such as N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives, have been synthesized and evaluated for their antimicrobial activities. These compounds exhibited potent antibacterial potency against various strains, including E. coli and B. subtilis, with minimum inhibitory concentrations indicating significant antimicrobial properties (Kerru et al., 2019).

Antitumor and Antifolate Activity

The design and synthesis of classical and nonclassical antifolates based on pyrrolo[2,3-d]pyrimidine structures have shown potential as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. These compounds, including N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid, have demonstrated excellent inhibitory activity against human DHFR and the growth of several tumor cells in culture, suggesting their relevance in cancer research (Gangjee et al., 2007).

Enzyme Inhibition for Disease Treatment

Research into substituted 2,4-dioxo-thienopyrimidin-1-acetic acids and their evaluation as aldose reductase inhibitors has uncovered potential applications in treating complications of diabetes. These compounds, showing potent inhibitory activity, highlight the chemical scaffold's potential in developing new treatments for conditions related to enzyme dysfunction (Ogawva et al., 1993).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2-amino-3-benzyl-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl 2-chloroacetate followed by cyclization with guanidine to form the benzothienopyrimidine ring system. The resulting intermediate is then benzylated and acetylated to yield the final product.", "Starting Materials": ["2-amino-3-benzyl-4,5,6,7-tetrahydrobenzo[b]thiophene", "ethyl 2-chloroacetate", "guanidine", "benzyl chloride", "acetic anhydride", "triethylamine", "dichloromethane", "ethanol"], "Reaction": ["Step 1: Condensation of 2-amino-3-benzyl-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl 2-chloroacetate in the presence of triethylamine and dichloromethane to form ethyl 2-(3-benzyl-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)acetate.", "Step 2: Cyclization of ethyl 2-(3-benzyl-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)acetate with guanidine in ethanol to form 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid ethyl ester.", "Step 3: Benzyl protection of 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid ethyl ester with benzyl chloride in the presence of triethylamine and dichloromethane to form N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid ethyl ester.", "Step 4: Acetylation of N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid ethyl ester with acetic anhydride in the presence of triethylamine and dichloromethane to yield N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide."] }

CAS No.

902449-98-3

Molecular Formula

C26H21N3O3S

Molecular Weight

455.53

IUPAC Name

N-benzyl-2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)acetamide

InChI

InChI=1S/C26H21N3O3S/c30-22(27-15-18-9-3-1-4-10-18)17-28-23-20-13-7-8-14-21(20)33-24(23)25(31)29(26(28)32)16-19-11-5-2-6-12-19/h1-14H,15-17H2,(H,27,30)

InChI Key

IHEZFVKMFFYHNU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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